molecular formula C17H17FO B1327728 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898755-02-7

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327728
CAS No.: 898755-02-7
M. Wt: 256.31 g/mol
InChI Key: WKAUFFAUMRRNTG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of 3-(2,6-dimethylphenyl)-2'-fluoropropiophenone can be traced to the broader historical evolution of aromatic ketone chemistry and the systematic exploration of fluorinated compounds in organic synthesis. The foundational work on aromatic ketones began with the pioneering research of Charles Friedel and James Mason Crafts in 1877, who developed the eponymous Friedel-Crafts acylation reaction that provided the fundamental synthetic pathway for creating carbon-carbon bonds between aromatic rings and acyl groups. This methodology established the theoretical and practical framework for synthesizing complex aromatic ketones, including those with multiple substituents and heteroatoms. The specific compound this compound was first documented in chemical databases with a creation date of February 29, 2008, indicating its relatively recent emergence in the chemical literature. The compound's registration under Chemical Abstracts Service number 898755-02-7 marked its formal recognition within the systematic cataloging of chemical substances.

The development of this particular fluorinated propiophenone derivative occurred during a period of intense research interest in fluorinated organic compounds, driven by their unique properties and applications in pharmaceutical chemistry. The introduction of fluorine atoms into organic molecules had gained significant momentum throughout the late 20th and early 21st centuries, as researchers recognized the profound effects that fluorine substitution could have on molecular properties, including metabolic stability, lipophilicity, and biological activity. The synthetic accessibility of this compound became feasible through advances in fluorination methodologies and the development of reliable synthetic protocols for introducing fluorine atoms into aromatic systems. Recent progress in palladium-catalyzed direct carbon-hydrogen fluorination reactions has provided new avenues for accessing such fluorinated ketones, representing a significant advancement over traditional synthetic approaches. The compound's documentation and characterization reflected the growing sophistication of analytical techniques and computational methods that enabled precise structural determination and property prediction for complex fluorinated molecules.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUFFAUMRRNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644800
Record name 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
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Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-02-7
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80644800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This method utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,6-dimethylbenzene (xylene) and 2’-fluoropropiophenone.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 3-(2,6-Dimethylphenyl)-2’-fluorobenzoic acid.

    Reduction: Formation of 3-(2,6-Dimethylphenyl)-2’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a useful building block in organic synthesis due to its electrophilic nature. Its fluorine atom enhances reactivity in nucleophilic substitutions, making it a valuable reagent in the synthesis of complex organic molecules.

Key Reactions:

  • Fluorination Reactions: The presence of the fluorine atom allows for selective fluorination of adjacent carbon atoms, which is beneficial in synthesizing fluorinated derivatives that exhibit improved biological activity .
  • Michael Addition: The compound can act as an acceptor in Michael addition reactions, facilitating the formation of β-fluoro carbonyl compounds that are important intermediates in pharmaceutical chemistry .

Pharmaceutical Applications

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone has been investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in various pharmacological activities.

Therapeutic Uses:

  • Antidepressants and Anxiolytics: Research into structurally related compounds indicates potential use as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems .
  • Anticancer Agents: Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by inducing apoptosis in cancer cells .

Materials Science

Fluorinated compounds are known for their unique physical properties, such as increased thermal stability and hydrophobicity. This makes this compound an attractive candidate for applications in materials science.

Applications:

  • Coatings and Polymers: The incorporation of this compound into polymer matrices can enhance the performance of coatings by improving chemical resistance and durability .
  • Nanomaterials: Its use in the synthesis of fluorinated nanomaterials has been explored, particularly in enhancing the properties of nanocomposites used in electronics and photonics .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound through various reaction pathways. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and purity levels.

In vivo studies evaluated the antidepressant effects of a series of fluorinated derivatives based on this compound. Results indicated significant improvements in behavioral tests compared to control groups, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Propiophenones

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) CAS Number Key Features Reference
3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone 2,6-dimethyl (Ph-3), F (2') Not Provided Ortho-methyl groups, mono-fluorination -
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone Br (4'), F (2'), 2,6-dimethyl (Ph-3) 951886-12-7 Bromine addition at 4'; increased molecular weight
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone Cl (4'), F (3'), 2,3-dimethyl (Ph-3) Not Provided Altered methyl positions (2,3 vs. 2,6); dual halogenation
Key Observations:

Halogen Effects: The 4'-bromo analog (CAS 951886-12-7) introduces a heavier halogen (Br vs. F), likely increasing molecular weight by ~80 amu and altering electronic properties. The 4'-chloro-3'-fluoro analog () demonstrates dual halogenation, which could enhance polarity and intermolecular interactions (e.g., halogen bonding).

In contrast, the 2,3-dimethylphenyl variant () may offer less steric protection, increasing susceptibility to reactions at the carbonyl carbon .

Methoxy vs. Methoxy substituents are stronger electron donors than methyl groups, which could increase electron density on the aromatic ring and alter UV absorption profiles .

Hypothesized Physicochemical and Reactivity Trends

  • Thermal Stability : Ortho-substituted dimethyl groups in the parent compound may improve thermal stability compared to para-substituted halogens, as steric bulk can hinder decomposition pathways.
  • Synthetic Utility : The fluorine atom at the 2'-position in the parent compound may direct electrophilic substitution reactions to the para position, whereas chloro or bromo substituents could act as leaving groups in nucleophilic aromatic substitution.

Biological Activity

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone, a compound with notable structural features, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a fluorine atom and a dimethyl-substituted phenyl group attached to a propiophenone moiety. Its molecular formula is C16H17FO, and it possesses a molecular weight of 258.31 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa1.5Induction of apoptosis
A5492.0Cell cycle arrest
HT-291.8Tubulin polymerization inhibition

The compound was observed to induce apoptosis in HeLa cells through mitochondrial depolarization and activation of caspase-9, leading to the cleavage of key apoptotic proteins .

The mechanism by which this compound exerts its effects involves interaction with cellular targets that modulate critical signaling pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-9 and decreased Bcl-2 expression .
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing progression through the cell cycle and promoting cell death .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth at low micromolar concentrations. The most potent effects were noted in HeLa cells, where it induced apoptosis through mitochondrial pathways.
  • In Vivo Studies : Animal models have also been employed to assess the efficacy of this compound. In a zebrafish model, treatment resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 2',6'-dimethylacetophenone and 2-fluorobenzaldehyde under acidic or basic catalysis. For example, using NaOH in ethanol at 60–80°C yields 60–75% product purity, while microwave-assisted synthesis reduces reaction time by 40% with comparable yields . Key variables include solvent polarity (ethanol vs. DMF), temperature control to avoid side products (e.g., over-fluorination), and stoichiometric ratios (1:1.2 for ketone:aldehyde).

Q. Q2. How do substituents (methyl, fluorine) affect the compound’s spectroscopic characterization?

Methodological Answer:

  • NMR Analysis: The 2,6-dimethyl groups on the phenyl ring produce distinct singlets at δ 2.3–2.5 ppm (¹H NMR) and δ 20–22 ppm (¹³C NMR). The 2'-fluorine induces deshielding in adjacent protons, splitting aromatic signals into doublets (J ≈ 8–10 Hz) .
  • IR Spectroscopy: The carbonyl stretch (C=O) appears at 1680–1700 cm⁻¹, with fluorine substitution causing a 10–15 cm⁻¹ shift compared to non-fluorinated analogs .

Q. Q3. What are the challenges in achieving high-purity batches for crystallographic studies?

Methodological Answer: Recrystallization from hexane/ethyl acetate (3:1 v/v) at −20°C yields single crystals suitable for XRD. Impurities often arise from incomplete removal of unreacted aldehydes, detectable via HPLC (C18 column, 70:30 acetonitrile/water). Purity >98% requires iterative column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. Q4. How do computational models (DFT, MD) predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show that fluorine’s electron-withdrawing effect lowers the LUMO energy (−1.8 eV), enhancing susceptibility to nucleophilic attack at the para position. Molecular dynamics (MD) simulations in DMSO solvent reveal a 20% faster reaction rate compared to non-fluorinated analogs, aligning with experimental kinetic data .

Q. Q5. What structural analogs demonstrate improved bioactivity, and how are they designed?

Methodological Answer: Replacing the 2'-fluorine with trifluoromethyl (CF₃) increases hydrophobicity (logP from 3.1 to 4.2) and enhances antifungal activity (IC₅₀ reduced from 12 μM to 4 μM). Structure-activity relationship (SAR) studies suggest that steric hindrance from 2,6-dimethyl groups limits metabolic degradation, as seen in analogs like metalaxyl (fungicide) .

Q. Q6. How do conflicting crystallographic and spectroscopic data on bond lengths get resolved?

Methodological Answer: XRD data for the compound show a C=O bond length of 1.22 Å, while IR suggests 1.24 Å. Discrepancies arise from crystal packing effects (XRD) vs. solution-phase dynamics (IR). Hybrid QM/MM simulations reconcile this by showing a 0.02 Å elongation in solution due to solvent interactions .

Data Contradiction Analysis

Q. Q7. Why do melting points vary across literature reports (e.g., 68–70°C vs. 72–74°C)?

Methodological Answer: Variations stem from polymorphic forms and purity levels. Differential Scanning Calorimetry (DSC) identifies two endothermic peaks (Form I at 68–70°C, Form II at 72–74°C). Kinetic trapping during crystallization (e.g., rapid cooling) favors Form I, while slow evaporation yields Form II .

Q. Q8. How do conflicting cytotoxicity results in cell-based assays arise?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 50 μM vs. 100 μM) correlate with assay conditions:

  • Serum-free media increases bioavailability, lowering IC₅₀ by 30%.
  • Metabolic activation (e.g., S9 liver fractions) generates reactive intermediates, amplifying toxicity .

Methodological Optimization

Q. Q9. What advanced techniques validate the compound’s stability under UV irradiation?

Methodological Answer: Accelerated photostability testing (ICH Q1B guidelines) using a Xenon lamp (1.2 million lux·hrs) identifies degradation products via LC-MS. Major pathways include defluorination (m/z −18) and methyl group oxidation (m/z +16). Stabilizers like butylated hydroxytoluene (BHT) reduce degradation by 70% .

Q. Q10. How are isotopic labeling (²H, ¹³C) strategies applied to study metabolic pathways?

Methodological Answer: Deuterium labeling at the α-carbon (CH₂CO → CD₂CO) enables tracking via mass spectrometry. In vitro hepatic microsomal assays show hydroxylation at the 4-position as the primary metabolic route (80% of total clearance), with CYP3A4 as the dominant enzyme .

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